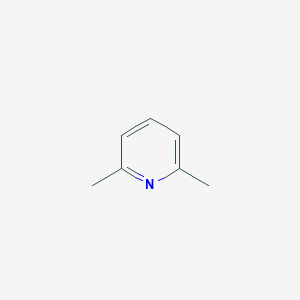

2,6-Dimethylpyridine

Description

Properties

IUPAC Name |

2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Record name | LUTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051557 | |

| Record name | 2,6-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like | |

| Record name | LUTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

33 °C | |

| Record name | 2,6-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol) | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923 | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.70 (Air= 1) | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.65 [mmHg], 5.65 mm Hg @ 25 °C | |

| Record name | 2,6-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liq | |

CAS No. |

108-48-5 | |

| Record name | LUTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FQ5D0T3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-5.8 °C, -6 °C | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,6-Dimethylpyridine: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,6-dimethylpyridine, also known as 2,6-lutidine. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

CAS Number: 108-48-5[1][2][3][4]

Core Properties

This compound is a heterocyclic aromatic organic compound.[5] It is a derivative of pyridine with two methyl groups attached at the 2 and 6 positions of the ring.[2] This substitution pattern results in significant steric hindrance around the nitrogen atom, which defines its chemical reactivity as a non-nucleophilic base.[6] It appears as a colorless to pale yellow liquid with a characteristic pungent, pyridine-like odor.[1][7]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉N[1][2][8] |

| Molecular Weight | 107.15 g/mol [1][2][8] |

| Boiling Point | 143-145 °C[8][9] |

| Melting Point | -6 °C[1][8][9] |

| Density | 0.92 g/mL at 25 °C[9] |

| Flash Point | 32 °C (89.6 °F)[9] |

| Solubility in Water | Slightly soluble; 163.13 g/L at 25 °C[7][10][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[12] |

| Refractive Index | n20/D 1.497[9] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound. Industrially, it is often produced by the reaction of formaldehyde, acetone, and ammonia.[6] Another common laboratory-scale synthesis is a multi-step procedure starting from ethyl acetoacetate.

Detailed Methodology: Hantzsch-like Pyridine Synthesis

This protocol describes a laboratory-scale synthesis adapted from established procedures.

-

Preparation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine:

-

To a cooled mixture of 500 g of ethyl acetoacetate and an equal volume of alcohol, pass ammonia gas until the solution is saturated. This process may take four to eight hours, and the flask should be kept in an ice bath.

-

Allow the ammoniacal alcoholic solution to stand at room temperature for 40 to 45 hours.

-

Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.[13]

-

-

Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine:

-

To 200 g of the dihydro ester in a 5-liter flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid.

-

Heat the flask cautiously while swirling. The oxidation can be vigorous and may produce significant foaming.[13]

-

-

Saponification and Decarboxylation:

-

Dissolve 130 g of the resulting ester in 400 cc of ethyl alcohol and heat to boiling.

-

Add a solution of 78.5 g of potassium hydroxide in 400 cc of alcohol portion-wise and continue boiling until the solution becomes clear.

-

Evaporate the alcohol on a steam bath. Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide.

-

Heat the mixture in a copper retort using a Meker burner.[13]

-

-

Purification:

-

Collect the distillate and remove any material distilling under 90 °C.

-

Allow the residue to stand over solid potassium hydroxide for twelve hours.

-

Fractionally distill the product. This compound distills at 142–144 °C.[13]

-

Visualizations

The following diagrams illustrate a simplified synthesis workflow and a common application of this compound.

Caption: Simplified workflow for the synthesis of this compound.

Caption: Use of 2,6-Lutidine in alcohol protection reaction.

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized as a sterically hindered, non-nucleophilic base.[6] This property is particularly valuable in reactions where the presence of a nucleophilic base would lead to unwanted side reactions.

In the context of drug development, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[14] It is a building block for cardiovascular drugs, including those used to treat hypertension.[14] Its derivatives are also being investigated for their potential anticancer properties. For example, cyclopalladated compounds containing 2,6-lutidine have shown significant cytotoxic activity against various tumor cell lines. Furthermore, it is used in the synthesis of other important compounds like cortisone acetate, hydrocortisone, and niacin.

Safety and Handling

This compound is a flammable liquid and vapor.[3][10] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. When handling this chemical, it is crucial to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7] In case of a spill, remove all ignition sources and absorb the spill with an inert material.

References

- 1. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 4. 2,6-Lutidine [commonorganicchemistry.com]

- 5. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 6. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 8. Ubiquitinations in the Notch Signaling Pathway [mdpi.com]

- 9. Khan Academy [khanacademy.org]

- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2,6-Lutidine: pKa and Basicity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,6-lutidine, with a specific focus on its pKa and basicity in various organic solvents. As a sterically hindered, non-nucleophilic base, 2,6-lutidine is a critical reagent in organic synthesis, particularly in drug discovery and development, where precise control of reaction conditions is paramount. This document details its acid-base characteristics, provides experimental protocols for pKa determination, and illustrates the underlying principles of its reactivity.

Core Concepts: pKa and Basicity of 2,6-Lutidine

2,6-Lutidine, systematically named 2,6-dimethylpyridine, is a heterocyclic organic compound. Its utility as a base is fundamentally linked to the pKa of its conjugate acid, the 2,6-lutidinium ion. This value is a quantitative measure of its basic strength.

The defining characteristic of 2,6-lutidine is the presence of two methyl groups positioned ortho to the nitrogen atom within the pyridine ring. This substitution pattern creates significant steric bulk around the basic nitrogen center.[1] While the electron-donating nature of the methyl groups slightly increases the electron density on the nitrogen, enhancing its intrinsic basicity compared to pyridine, the steric hindrance dramatically reduces its nucleophilicity.[2] This unique combination of moderate basicity and low nucleophilicity makes 2,6-lutidine an invaluable tool for selectively abstracting protons without engaging in unwanted nucleophilic side reactions.[1][2]

Data Presentation: pKa of 2,6-Lutidine in Various Solvents

The basicity of 2,6-lutidine is highly dependent on the solvent environment. The ability of the solvent to solvate the protonated form (the 2,6-lutidinium ion) plays a crucial role in determining the equilibrium of the acid-base reaction. The following table summarizes the reported pKa values of the conjugate acid of 2,6-lutidine in water and several organic solvents.

| Solvent | pKa of Conjugate Acid | Reference(s) |

| Water | 6.6 - 6.75 | [3][4][5] |

| Dimethyl Sulfoxide (DMSO) | 4.46 | [4] |

| Acetonitrile (MeCN) | 15.3 (estimated) | Note: A reported value of 6.6[3] is likely an error and inconsistent with the solvent's properties. The value presented here is an estimation based on correlation data between solvents. Direct experimental values in MeCN are not readily available in the searched literature. |

| Methanol | Data not available in searched literature | |

| Ethanol | Data not available in searched literature | |

| Tetrahydrofuran (THF) | Data not available in searched literature | |

| Dichloromethane (DCM) | Data not available in searched literature |

It is important to note that pKa values in different organic solvents are not directly comparable due to variations in solvent properties and the different reference states used in their determination.

The Role of Steric Hindrance: Basicity vs. Nucleophilicity

The utility of 2,6-lutidine as a specialized base stems from the delicate balance between its basicity and nucleophilicity, a relationship heavily skewed by steric hindrance. The following diagram illustrates this principle.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylpyridine (also known as 2,6-Lutidine). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details experimental protocols for their determination, and presents logical workflows for these procedures. The information herein is critical for the application of this compound in chemical synthesis, formulation development, and quality control.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, pyridine-like odor.[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [1][2][3] |

| Molecular Weight | 107.15 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pungent, pyridine-like | [1] |

| Melting Point | -6 °C | [1][3] |

| Boiling Point | 144 °C | [1][3] |

| Flash Point | 35 °C (closed cup) | [1] |

| pKa of Conjugate Acid | 6.65 (at 25 °C) | [4] |

| Heat of Vaporization | 42.68 kJ/mol | [5] |

| Heat of Combustion | -4049 kJ/mol | [5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Density | 0.925 g/cm³ (at 20°C) | [1] |

| Refractive Index (n_D^20) | 1.497 | [2] |

| Solubility in Water | Slightly soluble | [1] |

| Vapor Pressure | 15 mmHg (at 42 °C) | [5] |

| Vapor Density | 3.7 (Air = 1) | [5] |

| Dipole Moment | 1.68 D | [2] |

| Dielectric Constant | 7.33 | [2] |

| Surface Tension | 31.65 dyn/cm | [2] |

| LogP (Octanol/Water) | 1.68 | [2][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR)

-

δ 7.1-7.5 (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring.

-

δ 6.8-7.0 (d, 2H): This doublet represents the two equivalent protons at the 3- and 5-positions.

-

δ 2.5 (s, 6H): This singlet is characteristic of the six equivalent protons of the two methyl groups at the 2- and 6-positions.

¹³C NMR (Carbon-13 NMR)

-

δ ~157 ppm: Corresponds to the two equivalent carbons at the 2- and 6-positions, which are attached to the nitrogen atom and the methyl groups.

-

δ ~137 ppm: Represents the carbon atom at the 4-position.

-

δ ~120 ppm: Corresponds to the two equivalent carbons at the 3- and 5-positions.

-

δ ~24 ppm: Represents the two equivalent carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

-

3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1600, 1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1450, 1375 cm⁻¹: C-H bending vibrations of the methyl groups.

-

~780 cm⁻¹: Out-of-plane C-H bending, indicative of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

-

m/z 107 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.

-

m/z 106 (M-1)⁺: Loss of a hydrogen radical.

-

m/z 92 (M-15)⁺: Loss of a methyl radical (CH₃).

-

m/z 78: Loss of a neutral molecule of hydrogen cyanide (HCN) from the (M-H)⁺ ion.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer.

Methodology:

-

Preparation: Clean and thoroughly dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound and allow it to equilibrate to the same constant temperature. Adjust the liquid level to the calibration mark, dry the exterior, and weigh it.

-

Calculation: The density (ρ) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where:

-

m_sample is the mass of the this compound.

-

m_water is the mass of the water.

-

ρ_water is the known density of water at the experimental temperature.

-

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heating: Gently heat the flask.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This constant temperature is the boiling point.

-

Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the atmospheric pressure during the experiment is different.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle warming.

Methodology:

-

Sample Preparation: Place a small sample of this compound in a capillary tube.

-

Cooling: Cool the capillary tube in a suitable cooling bath (e.g., dry ice/acetone) until the sample solidifies.

-

Melting Point Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating: Slowly heat the apparatus.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water).

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solute settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the key physical properties of this compound.

Caption: Workflow for Density Determination.

Caption: Workflow for Boiling Point Determination.

References

2,6-Dimethylpyridine solubility in water and ethanol

An In-depth Technical Guide to the Solubility of 2,6-Dimethylpyridine in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 2,6-lutidine) in two common laboratory solvents: water and ethanol. The information presented herein is intended to support research, development, and formulation activities by providing key quantitative data, detailed experimental methodologies, and a clear visualization of the solubility determination process.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and purification processes. The following tables summarize the available quantitative data for its solubility in water and the qualitative data for ethanol.

Solubility in Water

This compound exhibits retrograde solubility in water, meaning its solubility decreases as the temperature increases. This is an important consideration for processes involving temperature changes, such as crystallization.

| Temperature (°C) | Solubility Value | Unit | Source Citation |

| 20 | 40 | g/100 mL | [1] |

| 25 | 163.130 | g/L (16.3 g/100 mL) | [2] |

| 45.3 | 27.2 | % (w/w) | [3][4] |

| 48.1 | 18.1 | % (w/w) | [3] |

| 57.5 | 12.1 | % (w/w) | [3] |

| 74.5 | 9.5 | % (w/w) | [3] |

Note: Discrepancies in reported solubility values at similar temperatures may arise from variations in experimental methods and purity of materials.

Solubility in Ethanol

| Solvent | Qualitative Description | Source Citation |

| Ethanol / Alcohol | Soluble | [3][5][6] |

| Ethanol | Slightly Soluble |

Note: The conflicting descriptions suggest that while this compound is soluble in ethanol, it may not be fully miscible under all conditions. For precise applications, experimental determination is recommended.

Experimental Protocol for Equilibrium Solubility Determination

The determination of true equilibrium solubility is crucial for thermodynamic understanding and is most reliably achieved using the shake-flask method . This protocol is consistent with the guidelines set by the Organisation for Economic Co-operation and Development (OECD), particularly Guideline 105 for water solubility.

Principle

An excess amount of the solute (this compound) is agitated in the solvent (water or ethanol) at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the undissolved solute is separated, and the concentration of the solute in the resulting saturated solution is determined using a validated analytical method.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvent: Reagent-grade water (e.g., Type I ultrapure) or absolute ethanol (>99.5%)

-

Vessels: Glass flasks or tubes with airtight stoppers

-

Temperature Control: Thermostatically controlled shaker, incubator, or water bath

-

Separation: Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, such as PTFE for organic solvents)

-

Analytical Instrument: A calibrated instrument suitable for quantifying this compound, such as:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector

-

Gas Chromatography (GC) with a Flame Ionization Detector (FID)

-

UV-Vis Spectrophotometer

-

Detailed Methodology

-

Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility. This helps in determining the appropriate amount of solute and solvent to use in the definitive test and the time required to reach equilibrium.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vessel. A common rule is to use at least five times the amount estimated to be needed for saturation. Multiple replicates (typically three) should be prepared.

-

Equilibration: Place the sealed vessels in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period. For thermodynamic solubility, a minimum of 24 hours is standard, with some protocols extending to 48 or 72 hours to ensure equilibrium is reached. It is advisable to measure the concentration at successive time points (e.g., 24 h and 48 h) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vessels to stand at the test temperature to permit the undissolved this compound to settle. To obtain a clear, saturated solution free of any undissolved solute, carefully separate the phases. This is a critical step and is typically achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solute.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a membrane filter that does not interact with the sample. The first portion of the filtrate should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the clear, saturated filtrate or supernatant using the selected analytical method (e.g., HPLC, GC).

-

Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

-

-

Reporting: The final solubility is reported as the average concentration from the replicate samples, typically in units of g/L, mg/mL, or mol/L, with the temperature explicitly stated.

Visualized Workflow and Logic

The following diagrams illustrate the key logical workflow for determining and applying solubility data in a research context.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Lutidine [drugfuture.com]

- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 5. 2,6-Lutidine | 108-48-5 [chemicalbook.com]

- 6. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,6-Lutidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,6-lutidine (2,6-dimethylpyridine), a heterocyclic compound frequently utilized in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural and electronic environment of 2,6-lutidine gives rise to a characteristic spectroscopic fingerprint. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2,6-Lutidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.16 | t | 1H | H-4 (para) |

| ~6.92 | d | 2H | H-3, H-5 (meta) |

| ~2.41 | s | 6H | 2 x -CH₃ |

Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Lutidine

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C-2, C-6 (ipso) |

| ~137 | C-4 (para) |

| ~120 | C-3, C-5 (meta) |

| ~24 | -CH₃ |

Data sourced from publicly available spectra and may vary slightly based on solvent and experimental conditions.[3][4][5]

Table 3: Key IR Absorption Bands for 2,6-Lutidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1590, ~1575, ~1460 | Strong | C=C and C=N stretching (aromatic ring) |

| ~1440 | Medium | C-H bend (aliphatic) |

| ~780 | Strong | C-H out-of-plane bend (aromatic) |

Data interpreted from publicly available IR spectra.[6][7][8][9]

Table 4: Mass Spectrometry Data for 2,6-Lutidine

| m/z | Relative Intensity (%) | Assignment |

| 107 | 100 | [M]⁺ (Molecular Ion) |

| 106 | ~27 | [M-H]⁺ |

| 79 | ~10 | [M-C₂H₄]⁺ |

| 78 | ~15 | [M-C₂H₅]⁺ |

| 52 | ~10 | Pyridine fragment |

| 39 | ~37 | C₃H₃⁺ |

Electron Ionization (EI) mass spectrometry data. Fragmentation patterns and intensities can vary with instrumentation.[10][11][12][13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid 2,6-lutidine.

Materials:

-

2,6-lutidine

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, prepare a solution of approximately 5-20 mg of 2,6-lutidine in about 0.6-0.7 mL of a suitable deuterated solvent.[14]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary.[14]

-

The sample should be fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube to prevent poor resolution.[15][16]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid 2,6-lutidine.

Method 1: Neat Liquid on Salt Plates

-

Materials:

-

2,6-lutidine

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pipette

-

FTIR Spectrometer

-

-

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.[17]

-

Place one to two drops of liquid 2,6-lutidine onto the face of one salt plate.[17]

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[17][18]

-

Place the "sandwich" of plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will typically ratio the sample spectrum against the background.

-

Method 2: Attenuated Total Reflectance (ATR)

-

Materials:

-

2,6-lutidine

-

Pipette

-

FTIR Spectrometer with an ATR accessory

-

-

Procedure:

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of 2,6-lutidine.

Materials:

-

2,6-lutidine

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Vial and syringe/pipette

-

Mass Spectrometer with a suitable inlet for volatile liquids (e.g., direct injection or GC-MS).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 2,6-lutidine in a volatile solvent. The concentration should be low, typically in the range of 10-100 µg/mL.[21]

-

Ensure the sample is free of non-volatile materials and salts.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI).

-

-

Sample Introduction and Data Acquisition:

-

Introduce the sample into the ion source. For a volatile liquid like 2,6-lutidine, this can be done via a heated direct insertion probe, a liquid injection port, or through a gas chromatograph (GC-MS).[22]

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[22]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to aid in structural elucidation.

-

Workflow and Logical Relationships

The process of spectroscopic analysis for a compound like 2,6-lutidine follows a logical workflow, from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic analysis of 2,6-lutidine.

References

- 1. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Lutidine(108-48-5) 13C NMR spectrum [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,6-Lutidine(108-48-5) IR Spectrum [chemicalbook.com]

- 7. 2,6-Lutidine [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,6-Lutidine [webbook.nist.gov]

- 10. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Lutidine [webbook.nist.gov]

- 12. ez.restek.com [ez.restek.com]

- 13. 2,6-Lutidine [webbook.nist.gov]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. scribd.com [scribd.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

The Synthesis and Discovery of 2,6-Dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyridine, also known as 2,6-lutidine, is a heterocyclic aromatic organic compound with the chemical formula (CH₃)₂C₅H₃N. It is a colorless liquid characterized by a pungent, noxious odor. As a sterically hindered yet weakly nucleophilic base, this compound finds significant application in organic synthesis, particularly in reactions where the nucleophilicity of a less hindered pyridine base would be problematic. Its unique properties also make it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing key experimental protocols, quantitative data, and reaction pathways.

Discovery and Initial Isolation

The discovery of this compound is rooted in the early investigations of coal tar and bone oil in the 19th century. It was first isolated from the basic fraction of coal tar, a complex mixture of organic compounds produced during the carbonization of coal. Later, it was also identified in the distillation fractions of bone oil. These early isolations were crucial in identifying the existence of substituted pyridines and laid the groundwork for understanding their chemical properties and potential applications.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from classical laboratory procedures to large-scale industrial manufacturing. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Hantzsch Pyridine Synthesis and Related Methods

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a versatile method for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[1] A variation of this approach is a well-documented laboratory-scale synthesis of this compound starting from ethyl acetoacetate and formaldehyde. This multi-step process involves the formation of a dihydropyridine intermediate, followed by oxidation, saponification, and decarboxylation.

Step 1: Synthesis of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

-

In a 1-liter flask, 500 g (3.85 moles) of freshly distilled ethyl acetoacetate is cooled in an ice bath.

-

To the cooled ethyl acetoacetate, 152 g (2 moles) of a 40% aqueous formaldehyde solution and 20-25 drops of diethylamine are added.

-

The flask is kept in the ice bath for six hours and then allowed to stand at room temperature for 40-45 hours.

-

The resulting two layers are separated. The aqueous layer is extracted with 50 cc of ether, and the ether extract is combined with the oily layer.

-

The combined organic solution is dried over 30 g of calcium chloride, and the ether is removed by distillation.

-

The residue (approximately 500 g) is diluted with an equal volume of alcohol and cooled thoroughly in an ice bath.

-

Ammonia gas is passed through the solution until saturation, which takes 4-8 hours, while maintaining the temperature with the ice bath.

-

The ammoniacal alcoholic solution is allowed to stand at room temperature for 40-45 hours.

-

Most of the alcohol is evaporated, the residue is cooled, and the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine is collected by suction filtration. The yield of the dried ester is 410-435 g (84-89% of the theoretical amount).

Step 2: Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine

-

To 200 g (0.79 mole) of the dihydro ester in a 5-liter flask, a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid is added.

-

The flask is heated cautiously with swirling. The oxidation reaction can be vigorous and may foam excessively if heated too rapidly.

-

After the initial foaming subsides, the mixture is warmed again until it turns a deep red color. The oxidation is typically complete within 10-15 minutes.

-

After the reaction ceases, 500 cc of water and 500 g of finely chopped ice are added.

-

The solution is made strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).

-

The precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine is collected by suction filtration, dried, and distilled under reduced pressure. The yield of the product boiling at 170–172°/8 mm is 115–130 g (58–65% of the theoretical amount based on the dihydro ester).

Step 3: Saponification and Decarboxylation to this compound

-

A solution of 130 g (0.52 mole) of 3,5-dicarbethoxy-2,6-dimethylpyridine in 400 cc of ethyl alcohol is placed in a 2-liter two-necked flask equipped with a dropping funnel and a reflux condenser, and heated to boiling.

-

A solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol is added in three portions from the dropping funnel, boiling the solution until it becomes clear after each addition. The total addition time is about 20 minutes.

-

The reaction mixture is then boiled for an additional 40 minutes.

-

The hot contents of the flask are poured into an evaporating dish, and the alcohol is evaporated on a steam bath.

-

The dry salt is pulverized and thoroughly mixed with 390 g of calcium oxide.

-

The mixture is placed in a 2-liter copper retort and heated with a Meker burner.

-

The distillate is collected and heated on a steam bath to remove any material distilling under 90°C.

-

The residue is allowed to stand over solid potassium hydroxide for twelve hours and then fractionally distilled.

-

This compound distills at 142–144°/743 mm. The yield is 35–36 g (63–65% of the theoretical amount based on 3,5-dicarbethoxy-2,6-dimethylpyridine, or 30–36% based on the initial ethyl acetoacetate).

References

An In-depth Technical Guide to 2,6-Lutidine: Chemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Lutidine, systematically known as 2,6-dimethylpyridine, is a heterocyclic aromatic organic compound with significant applications in organic synthesis and pharmaceutical development. Its unique steric hindrance and moderate basicity make it an invaluable tool as a non-nucleophilic base and catalyst in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 2,6-lutidine, with a focus on its utility for professionals in the fields of chemical research and drug development. Detailed experimental protocols and visual diagrams of key reaction pathways are presented to facilitate a deeper understanding of its practical applications.

Chemical Structure and IUPAC Nomenclature

The chemical structure of 2,6-lutidine consists of a pyridine ring substituted with two methyl groups at the 2 and 6 positions. This substitution pattern is crucial to its chemical properties, particularly the steric hindrance around the nitrogen atom.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3] Other common synonyms include alpha,alpha'-lutidine.[2][3][4]

Chemical Identifiers:

-

SMILES: CC1=CC=CC(C)=N1[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2,6-lutidine is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 107.15 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [1][3] |

| Odor | Pungent, peppermint-like | [2][5] |

| Boiling Point | 143-145 °C | [1][4] |

| Melting Point | -5.8 to -6 °C | [1][4] |

| Density | 0.92 g/mL at 25 °C | [1][4] |

| Solubility in Water | 27.2% (w/w) at 45.3 °C | [1][5] |

| pKa of Conjugate Acid | 6.72 | [1] |

| Refractive Index (n20/D) | 1.497 | [4] |

| ¹H NMR | Spectra available | [6] |

| ¹³C NMR | Spectra available | [6] |

| Mass Spectrum | Spectra available | [7][8] |

| IR Spectrum | Spectra available | [7][9] |

| UV-Vis Max Absorption (Methanol) | 267 nm | [7] |

Applications in Organic Synthesis and Drug Development

The primary utility of 2,6-lutidine stems from its role as a sterically hindered, non-nucleophilic base .[1][2][10] The methyl groups adjacent to the nitrogen atom impede its ability to act as a nucleophile, while the nitrogen's lone pair remains available to accept a proton. This characteristic is highly advantageous in reactions where a base is needed to neutralize acidic byproducts without interfering with electrophilic centers.

Key Applications:

-

Silyl Ether Formation: 2,6-lutidine is widely used as an acid scavenger in the protection of alcohols as silyl ethers.[1][2] It efficiently neutralizes the acid generated during the reaction, driving the equilibrium towards product formation.

-

Glycosylation Reactions: In carbohydrate chemistry, 2,6-lutidine can be more effective than other amine bases in mediating glycosylation reactions, minimizing side reactions and improving stereoselectivity due to the lower acidity of its conjugate acid.[2][10]

-

Oxidative Cleavage of Olefins: It has been identified as a beneficial additive in the oxidative cleavage of olefins to ketones using sodium periodate (NaIO₄) and catalytic ruthenium trichloride (RuCl₃), improving yields and reaction times.[2][11]

-

Pharmaceutical Synthesis: 2,6-lutidine serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12][13][14] It is a key building block in the production of cardiovascular drugs, such as those for treating hypertension, as well as in the synthesis of anti-atherosclerosis agents.[12][13]

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), 2,6-lutidine, in combination with coupling reagents like COMU, is used to facilitate amide bond formation.[15]

Experimental Protocols

Synthesis of Pyridine-2,6-diethanol from 2,6-Lutidine

This two-step process involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acids, followed by the reduction of the diacid to the corresponding diol.[16]

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [16]

-

In a four-necked flask, combine commercially available 2,6-lutidine with a specific amount of water.

-

While stirring, add a measured quantity of potassium permanganate (KMnO₄) in batches.

-

Maintain the reaction temperature between 60-100°C for 2-10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture by suction to remove insoluble materials (manganese dioxide).

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid as a solid.

-

Collect the solid product by filtration.

Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to Pyridine-2,6-diethanol [16]

-

In a 500 mL three-necked flask, suspend 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid in 200 mL of tetrahydrofuran (THF).

-

Cool the mixture to -5°C using an ice-salt bath.

-

While stirring, add 3.8 g (0.1 mol) of sodium borohydride (NaBH₄) in batches.

-

Allow the reaction to proceed for 30 minutes after the addition is complete, or until gas generation ceases.

-

Dissolve 0.05 mol of iodine in 80 mL of THF and add it dropwise to the reaction mixture.

-

After the addition of the iodine solution is complete, remove the ice bath and allow the mixture to warm to room temperature naturally.

-

Evaporate the solvent from the filtrate.

-

Extract the residue with ethyl acetate.

-

Dry the organic extract with anhydrous magnesium sulfate and then evaporate the solvent to obtain the white crystalline product, pyridine-2,6-diethanol.

General Protocol for the Protection of Alcohols as Hindered Silyl Ethers

The protection of alcohols as hindered silyl ethers, such as triisopropylsilyl (TIPS) ethers, can be achieved in high yields using the corresponding trialkylsilyl triflate in the presence of anhydrous 2,6-lutidine as an acid scavenger.[2]

-

Dissolve the alcohol substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Add anhydrous 2,6-lutidine (typically 1.5-2.0 equivalents).

-

Add the trialkylsilyl trifluoromethanesulfonate (e.g., triisopropylsilyl triflate) dropwise.

-

Allow the reaction to warm to 0 °C and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl ether, which can be purified by column chromatography.

Visualized Workflows and Mechanisms

To further elucidate the role of 2,6-lutidine in key chemical transformations, the following diagrams, generated using the DOT language, illustrate the logical relationships and workflows.

Caption: Proton scavenging by 2,6-lutidine in silyl ether formation.

Caption: Two-step synthesis of pyridine-2,6-diethanol from 2,6-lutidine.

Conclusion

2,6-Lutidine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its unique combination of steric hindrance and moderate basicity allows for selective transformations that are critical in the synthesis of complex molecules, including a wide array of pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the properties and applications of 2,6-lutidine is essential for the design and execution of efficient and high-yielding synthetic routes. The information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this important chemical entity.

References

- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 3. This compound (2,6-Lutidine) Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price – Buy High-Purity this compound Online [pipzine-chem.com]

- 4. chembk.com [chembk.com]

- 5. 2,6-Lutidine [drugfuture.com]

- 6. 2,6-Lutidine(108-48-5) 1H NMR [m.chemicalbook.com]

- 7. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,6-Lutidine [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. exsyncorp.com [exsyncorp.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

Health and Safety Technical Guide: 2,6-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for 2,6-Dimethylpyridine (also known as 2,6-Lutidine), a common reagent and intermediate in organic synthesis. The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, presented in a format tailored for laboratory and drug development settings.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its flammability and its effects on human health upon exposure.

GHS Pictograms:

-

Flame: Indicates a flammable liquid and vapor.

-

Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

Signal Word: Warning [1]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, covering prevention, response, storage, and disposal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy reference for risk assessment and experimental planning.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N | [3][4] |

| Molar Mass | 107.15 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow, oily liquid | [3][4][5][6] |

| Odor | Pungent, pyridine-like | [3][5][6] |

| Melting Point | -6 °C (21 °F) | [3][7] |

| Boiling Point | 143-145 °C (289-293 °F) | [3][6][7] |

| Flash Point | 33 °C (91.4 °F) | [3][5] |

| Density | 0.92 g/mL at 25 °C | [1][7] |

| Solubility in Water | Slightly soluble | [3][7] |

| Vapor Density | 3.7 (Air = 1) | [5][7] |

| log Pow (Partition Coefficient) | 1.7 | [2] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 400 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 1,000 mg/kg | [1] |

| EC50 | Tetrahymena pyriformis | - | 694 mg/l (72 h) | |

| EC50 | Photobacterium phosphoreum | - | 117 mg/l (30 min) |

Table 3: Exposure Limits

| Agency | Limit | Source |

| OSHA PEL | No data available | [1] |

| NIOSH REL | No data available | [1] |

| ACGIH TLV | No data available | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited above are not available in the referenced safety data sheets. Toxicological studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, an acute oral toxicity study (like the rat LD50) would generally follow OECD Guideline 420, 423, or 425, which involve administering the substance to animals and observing for signs of toxicity and mortality over a set period. Similarly, skin and eye irritation studies would likely adhere to OECD Guidelines 404 and 405, respectively. For detailed methodologies, consulting primary research literature is recommended.

Health and Safety Information

First Aid Measures

Immediate medical attention is crucial in case of exposure.[1][8]

-

Inhalation: Move the person to fresh air.[1][8] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][8] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if irritation occurs.[1][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[1][9]

Fire-Fighting Measures

This compound is a flammable liquid and vapor.[1][2][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[10]

-